molecular formula C15H11Cl2N3O B1518004 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one CAS No. 1071463-83-6

6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one

Cat. No.: B1518004
CAS No.: 1071463-83-6
M. Wt: 320.2 g/mol
InChI Key: JZAIFTGBCQQODC-UHFFFAOYSA-N
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Description

6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative with a molecular formula of C15H11Cl2N3O and a molecular weight of 320.18 g/mol. This compound is characterized by the presence of a quinazoline core, a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and an amino group at the 6 position. It has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one typically involves the following steps:

  • Benzylamine Derivation: The starting material is often a benzylamine derivative, which undergoes chlorination to introduce chlorine atoms at the 3 and 4 positions of the benzyl ring.

  • Quinazoline Formation: The chlorinated benzylamine is then reacted with a suitable quinazoline precursor under controlled conditions to form the quinazoline core.

  • Amination: Finally, the amino group is introduced at the 6 position through amination reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Substitution reactions can be employed to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines.

Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has been evaluated for its efficacy in treating various diseases, including infections and inflammatory conditions.

Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 6-amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Quinazoline Derivatives: Other quinazoline derivatives with similar structural features.

  • Benzylamine Derivatives: Compounds containing benzylamine groups with various substitutions.

  • Chlorinated Compounds: Other compounds with chlorine atoms at similar positions on the benzyl ring.

Uniqueness: 6-Amino-3-(3,4-dichlorobenzyl)quinazolin-4(3H)-one stands out due to its specific combination of functional groups and its potential biological and pharmaceutical applications. Its unique structure allows for diverse reactivity and interactions with biological targets.

Properties

IUPAC Name

6-amino-3-[(3,4-dichlorophenyl)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-12-3-1-9(5-13(12)17)7-20-8-19-14-4-2-10(18)6-11(14)15(20)21/h1-6,8H,7,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAIFTGBCQQODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC3=C(C2=O)C=C(C=C3)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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